molecular formula C9H12ClNO2 B097370 L-Phenylalanine hydrochloride CAS No. 17585-69-2

L-Phenylalanine hydrochloride

Cat. No.: B097370
CAS No.: 17585-69-2
M. Wt: 201.65 g/mol
InChI Key: ZAIZDXVMSSDZFA-QRPNPIFTSA-N
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Description

L-Phenylalanine hydrochloride (L-Phe·HCl) is the hydrochloride salt of the essential aromatic amino acid L-phenylalanine. It is widely used in biochemical research, pharmaceutical synthesis, and as a precursor for chiral building blocks. Key properties include:

  • Molecular formula: C₉H₁₁NO₂·HCl
  • Molecular weight: 201.65 g/mol
  • CAS Registry Number: 17585-69-2
  • Biological role: Acts as a voltage-dependent α2δ subunit Ca²⁺ channel antagonist (Ki = 980 nM) and serves as a critical intermediate in synthesizing peptides, supramolecular gels, and enzyme substrates .

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZDXVMSSDZFA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17585-69-2
Record name L-Phenylalanine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17585-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenylalanine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-phenyl-L-alanine hydrochloride
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Record name PHENYLALANINE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method for synthesizing L-Phe·HCl involves the direct reaction of L-phenylalanine (L-Phe) with hydrochloric acid (HCl). This exothermic protonation process converts the amino group of L-Phe into its hydrochloride salt. The reaction follows the stoichiometric equation:

L-Phe+HClL-Phe\cdotpHCl\text{L-Phe} + \text{HCl} \rightarrow \text{L-Phe·HCl}

Key parameters include the molar ratio of L-Phe to HCl, solvent selection, and drying conditions. Patent CN102010345A specifies a molar ratio range of 1:1–12 (L-Phe:HCl), with optimal yields achieved at a 1:1.1 ratio. Excess HCl ensures complete protonation and minimizes residual free amino acid.

Solvent and Temperature

The reaction is typically conducted in aqueous HCl, as organic solvents like methanol or ethanol are unnecessary for dissolution. For instance, a 10% HCl solution (w/w) effectively dissolves L-Phe at room temperature, with evaporation under reduced pressure yielding crystalline L-Phe·HCl. Elevated temperatures (45–80°C) are avoided during acidification to prevent racemization or decomposition.

Evaporation and Crystallization

Post-reaction, the solution is evaporated to dryness, often under vacuum, to isolate the hydrochloride salt. Crystallization purity depends on controlled cooling rates and residual solvent removal. For example, rapid evaporation at 65°C produces L-Phe·HCl with 99.4% optical purity and a melting point of 275.6°C, consistent with literature values.

Table 1: Direct Acidification Parameters and Outcomes

L-Phe (mol)HCl (mol)SolventYield (%)Purity (%)
0.600.66H₂O95.299.4
0.200.22Methanol87.199.5

Biosynthetic Production of L-Phenylalanine Followed by Hydrochloride Formation

Enzymatic Synthesis of L-Phenylalanine

Recent advances in metabolic engineering have enabled high-yield L-Phe production via Escherichia coli fermentation. An in vitro reconstituted system identified six critical enzymes in the shikimate pathway: AroK, AroL, AroA, AroC, PheA, and TyrB. Optimizing enzyme concentrations (e.g., 0.2–0.5 μM AroK) increased L-Phe yields by 300% compared to baseline levels.

Acid Treatment for Hydrochloride Formation

Biologically derived L-Phe is subsequently treated with HCl to form the hydrochloride salt. The process mirrors direct acidification but requires additional purification steps to remove cellular debris. Neutralization with ammonium hydroxide precipitates L-Phe·HCl, which is then recrystallized from ethanol or methanol.

Table 2: Biosynthetic vs. Direct Acidification Metrics

ParameterBiosynthetic MethodDirect Acidification
Yield (%)85–9087–95
Purity (%)98.599.4
Process ComplexityHighLow

Industrial Applications and Scalability Considerations

Solvent Recovery and Waste Management

Large-scale L-Phe·HCl production prioritizes solvent recycling, particularly methanol or ethanol used in crystallization. Azeotropic distillation (e.g., methanol-isopropyl acetate mixtures) minimizes solvent loss, as demonstrated in esterification processes. Additionally, neutralizing residual HCl with NaHCO₃ reduces corrosive waste streams.

Comparative Analysis of Preparation Methods

Cost Efficiency

Direct acidification is cost-effective for small-scale production, requiring minimal equipment. In contrast, biosynthetic methods involve higher upfront costs for fermentation infrastructure but offer sustainability advantages through renewable substrates.

Environmental Impact

Biosynthesis reduces reliance on petrochemical-derived precursors, aligning with green chemistry principles. However, acidification generates HCl waste, necessitating neutralization with bases like NaOH or NH₄OH .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: L-phenylalanine can be oxidized to form phenylpyruvate.

    Reduction: Reduction of L-phenylalanine can yield phenylalaninol.

    Substitution: The amino group of L-phenylalanine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including acyl chlorides and anhydrides, can be used for substitution reactions.

Major Products

    Oxidation: Phenylpyruvate

    Reduction: Phenylalaninol

    Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

L-Phenylalanine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its role in protein biosynthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as depression and vitiligo.

    Industry: Used in the production of aspartame, a low-calorie sweetener.

Mechanism of Action

L-Phenylalanine hydrochloride exerts its effects primarily through its role as a precursor for several neurotransmitters. It is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. L-tyrosine is then further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and the body’s response to stress.

Comparison with Similar Compounds

L-Phenylalanine Methyl Ester Hydrochloride

  • Molecular formula: C₁₀H₁₄ClNO₂
  • Molecular weight : 215.68 g/mol
  • Synthesis: Reacting L-phenylalanine with methanol and HCl, followed by purification .
  • Applications :
    • Building block for supramolecular gels with high levofloxacin loading capacity .
    • Intermediate in histone deacetylase (HDAC) inhibitors and anticancer agents .
    • Used in prodrug activation studies due to esterase sensitivity .
  • Key distinction: The methyl ester group enhances solubility in organic solvents compared to L-Phe·HCl, facilitating reactions in non-aqueous media .

L-Phenylalanine Ethyl Ester Hydrochloride

  • Molecular formula: C₁₁H₁₆ClNO₂ (estimated)
  • Molecular weight : ~229.70 g/mol
  • Synthesis: Esterification of L-phenylalanine with ethanol and HCl .
  • Applications :
    • Enzyme substrate in biochemical assays .
    • Precursor for caffeoylquinic acid derivatives with hypolipidemic activity .
  • Key distinction : The ethyl ester group increases hydrophobicity, improving membrane permeability in drug delivery systems compared to the methyl ester .

L-Phenylalanine Benzyl Ester Hydrochloride

  • Molecular formula: C₁₆H₁₈ClNO₂
  • Molecular weight : 291.77 g/mol
  • Synthesis : Reaction of L-phenylalanine with benzyl alcohol and HCl .
  • Applications: Key intermediate in peptide synthesis and carboxamide-type cannabinoid derivatives . Used in conformational analysis of HIV-1 CA-targeting molecules .
  • Key distinction : The benzyl group introduces aromatic bulk, influencing stereochemical outcomes in synthetic pathways .

Functional Comparisons

Inhibition of Alkaline Phosphatase (ALP) Isoenzymes

L-Phe·HCl exhibits distinct inhibitory effects on ALP isoenzymes compared to other inhibitors:

Condition Inhibition by L-Phe·HCl Inhibition by Guanidine HCl Inhibition by Urea
Intestinal disorders 41.6% 42.8% 29%
Third-trimester pregnancy 36.8% 47.1% 44.4%
Genitourinary carcinoma 32% 38% 45%

Key finding: L-Phe·HCl shows tissue-specific inhibition patterns, making it useful for diagnosing ALP isoenzyme origins .

Binding Constants in Supramolecular Chemistry

In competitive titrations with cucurbit[7]uril (CB7):

  • 1,6-Hexanediamine HCl : Binding constant reduced in the presence of L-Phe·HCl, indicating competitive binding .
  • Aminomethylcyclohexane HCl: Lower affinity compared to L-Phe·HCl .

Anticancer Agents

  • L-Phe methyl ester derivatives: Demonstrated 90% inhibition rates in Ehrlich carcinoma models .
  • Benzyl ester-coupled compounds : Enhanced conformational stability in HIV-1 CA inhibitors .

Antibacterial and Antifungal Agents

  • Rhein derivatives with L-Phe methyl ester : Showed improved antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to parent compounds .

Biological Activity

L-Phenylalanine hydrochloride (L-Phe) is an essential aromatic amino acid that plays a critical role in various biological processes. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Overview of L-Phenylalanine

L-Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It is crucial for protein synthesis and neurotransmitter production. The compound exists in two forms: L-phenylalanine (the biologically active form) and D-phenylalanine (which has different properties) .

  • Neurotransmitter Synthesis : L-Phe is converted into L-tyrosine, which subsequently leads to the production of catecholamines. This conversion is vital for mood regulation and cognitive functions.
  • Blood-Brain Barrier Transport : L-Phe utilizes the same transport mechanism as tryptophan to cross the blood-brain barrier, influencing serotonin levels when present in excess .
  • Gut Hormone Modulation : Recent studies indicate that L-Phe can stimulate the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation .

Appetite Regulation

Research has demonstrated that oral administration of L-Phe reduces food intake in rodent models. It stimulates GLP-1 and PYY release while decreasing ghrelin levels, suggesting its potential as a therapeutic agent in obesity management .

Table 1: Effects of L-Phenylalanine on Food Intake and Hormone Release

Study TypeAdministration MethodKey Findings
In Vivo (Rodents)OralReduced food intake; stimulated GLP-1 and PYY
In Vivo (Rodents)Ileal InjectionSignificant reduction in food intake; hormonal modulation
Clinical TrialsSupplementationPotential improvement in glucose tolerance

Insulin Sensitivity

L-Phe has been implicated in insulin signaling pathways. Elevated levels of phenylalanine have been associated with impaired insulin signaling and glucose uptake, which could contribute to metabolic disorders such as type 2 diabetes .

Case Study Example : A study involving mice fed a phenylalanine-rich diet showed increased serum phenylalanine levels leading to elevated blood glucose and insulin levels, mimicking diabetic symptoms .

Self-Assembly and Amyloid Formation

L-Phe has been observed to self-assemble into amyloid fibrils under certain conditions, which may have implications for neurodegenerative diseases. This property is particularly relevant in the context of phenylketonuria (PKU), where abnormal accumulation can lead to toxicity .

Table 2: Conditions Affecting L-Phenylalanine Self-Assembly

Concentration (mM)Observed Behavior
<60No significant assembly
60 - 120Increased light scattering
>120Formation of amyloid fibrils

Therapeutic Implications

The modulation of gut hormones by L-Phe suggests its potential utility in treating obesity and metabolic disorders. Its role as a CaSR agonist indicates that it could be leveraged to enhance satiety signals in clinical settings .

Q & A

Basic Research Questions

Q. How can researchers assess the purity of L-Phenylalanine hydrochloride in pharmaceutical-grade preparations?

  • Methodological Answer : Purity assessment involves a multi-step analytical protocol:

  • Chloride, sulfate, and ammonium content : Titration with 0.01 mol/L HCl or 0.005 mol/L H₂SO₄, with limits set at ≤0.021% (Cl), ≤0.028% (SO₄), and ≤0.02% (NH₄) .
  • Heavy metals and arsenic : Atomic absorption spectroscopy (AAS) or colorimetric assays, with limits of ≤20 ppm (Pb, Cd, Hg) and ≤2 ppm (As) .
  • Related substances : Thin-layer chromatography (TLC) using silica gel plates and a 1-butanol/water/acetic acid (3:1:1) mobile phase, with ninhydrin staining to detect impurities. Spots from the sample must not exceed the intensity of a 0.2% reference standard .

Q. What are the common synthetic routes for this compound in laboratory settings?

  • Methodological Answer :

  • Esterification : React L-Phenylalanine with methanol and thionyl chloride (SOCl₂) to form L-Phenylalanine methyl ester hydrochloride, followed by acid hydrolysis to yield the hydrochloride salt .
  • Mannich reaction : Condensation of formaldehyde with L-Phenylalanine and peptide intermediates under controlled pH (e.g., 8–9) to generate enantiomerically pure derivatives .
  • Coupling reactions : Use of HBTU (O-benzotriazole-N,N,N′,N′-tetramethylurea) and DIPEA (diisopropylethylamine) as coupling agents for amide bond formation in peptide synthesis .

Q. Which analytical techniques are used to characterize this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and stereochemistry, particularly for deuterated analogs (e.g., L-Phenylalanine-d5 hydrochloride) .
  • Thin-Layer Chromatography (TLC) : For rapid purity checks and monitoring reaction progress .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–254 nm) for quantifying related compounds and degradation products .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose samples to 40°C/75% relative humidity (RH) for 6 months, with periodic HPLC analysis to track degradation (e.g., oxidation or racemization) .
  • Long-term studies : Store at 25°C/60% RH for 24 months, using TLC or mass spectrometry to identify hydrolysis byproducts .

Advanced Research Questions

Q. How to design experiments to study this compound’s antagonistic effects on ion channels?

  • Methodological Answer :

  • Electrophysiology : Use patch-clamp techniques on HEK293 cells expressing α2δ Ca²⁺ channels to measure current inhibition (Ki = 980 nM) .
  • Radioligand binding assays : Compete with ³H-gabapentin in neuronal membrane preparations to quantify receptor affinity .
  • Dose-response curves : Analyze IC₅₀ values under varying pH (6.5–7.5) and ionic strength conditions to assess physiological relevance .

Q. How can researchers resolve contradictions in reported Ki values for this compound’s ion channel interactions?

  • Methodological Answer :

  • Standardize assay conditions : Control buffer composition (e.g., 10 mM HEPES, 2 mM CaCl₂) and cell lines (e.g., CHO vs. HEK293) to minimize variability .
  • Reference controls : Include positive controls like gabapentin for α2δ Ca²⁺ channels to validate assay sensitivity .
  • Statistical validation : Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki with 95% confidence intervals across triplicate experiments .

Q. What methodological considerations are critical for isotopic labeling (e.g., deuterium) in this compound studies?

  • Methodological Answer :

  • Synthesis : React L-Phenylalanine with deuterated reagents (e.g., D₂O or DCl) under anhydrous conditions to generate analogs like DL-Phenylalanine-d5 hydrochloride .
  • Analytical confirmation : Use mass spectrometry (MS) to verify isotopic incorporation (e.g., m/z shifts) and NMR to confirm structural integrity .
  • Metabolic studies : Track deuterium retention in in vitro models (e.g., hepatocytes) using LC-MS to assess isotopic stability .

Q. How to investigate structure-activity relationships (SAR) of this compound derivatives in drug design?

  • Methodological Answer :

  • Functional group modification : Synthesize fluoro (e.g., 4-fluoro-L-Phenylalanine ethyl ester hydrochloride) or benzyl derivatives to probe steric/electronic effects .
  • Biological screening : Test analogs in HDAC (histone deacetylase) inhibition assays or antimicrobial models (e.g., MIC against E. coli) to correlate structural changes with activity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like NMDARs .

Q. What are the key challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., acylase digestion) to separate D/L enantiomers .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during synthesis .
  • Quality control : Monitor optical rotation ([α]D²⁵) and chiral TLC to ensure ≥99% enantiomeric excess (ee) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine hydrochloride
Reactant of Route 2
L-Phenylalanine hydrochloride

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